2-Acetamidopentanoic acid
Description
Contextualization within the Chemistry of N-Acyl Amino Acids
N-acyl amino acids (NAAs) are a diverse class of lipids where a fatty acid is linked to an amino acid via an amide bond. hmdb.ca These molecules are found in various biological systems, from bacteria to humans, and are involved in a wide array of physiological processes. hmdb.ca The structure of the acyl chain and the identity of the amino acid confer specific chemical properties and biological activities to each NAA.
The synthesis of N-acyl amino acids can be achieved through several chemical methods, including the Schotten-Baumann reaction, which involves the reaction of fatty acyl chlorides with amino acids in a basic solution. Enzymatic synthesis, utilizing enzymes like lipases and proteases, offers a more environmentally friendly alternative with milder reaction conditions. researchgate.net
Significance in Contemporary Biochemical and Synthetic Research Paradigms
2-Acetamidopentanoic acid, as a specific N-acyl amino acid, is utilized in several areas of modern research. Its significance stems from its role as a building block in chemical synthesis and its potential to modulate biological pathways.
Biochemical Research:
In the realm of biochemical research, N-acetyl-L-norvaline is investigated for its potential therapeutic applications. The parent amino acid, L-norvaline, is known to be an inhibitor of the enzyme arginase. nih.govmedchemexpress.com Research into L-norvaline has demonstrated its potential neuroprotective effects, showing that it can reverse cognitive decline in animal models of Alzheimer's disease by reducing beta-amyloidosis and microgliosis. nih.govnih.gov While research on the acetylated form is less extensive, its structural similarity to L-norvaline makes it a compound of interest for similar studies. The acetylation may influence its metabolic stability and transport across biological membranes.
Furthermore, N-acetylated amino acids, including N-acetyl-L-norvaline, are studied in the context of proteomics and metabolomics. creative-proteomics.com These compounds can be identified and quantified in biological samples to understand metabolic pathways and identify potential biomarkers for diseases. creative-proteomics.com For instance, the presence of non-proteinogenic amino acids and their derivatives can sometimes indicate metabolic dysregulation. mdpi.com
Synthetic Research:
In synthetic chemistry, this compound serves as a valuable chiral building block. Its primary application is in peptide synthesis. sigmaaldrich.com The acetyl group provides protection for the N-terminus of the norvaline residue, allowing for its controlled incorporation into a growing peptide chain. While traditional peptide synthesis proceeds from the C-terminus to the N-terminus, alternative N-to-C elongation strategies are being explored to improve efficiency and reduce waste. news-medical.net In such synthetic schemes, N-acetylated amino acids can be crucial starting materials.
The synthesis of L-norvaline itself, the precursor to this compound, can be achieved from valeric acid through steps involving α-bromination and amination. researchgate.net
Table of Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-acetyl-L-norvaline, (2S)-2-acetamidopentanoic acid |
| L-Norvaline | (S)-2-Aminopentanoic acid |
| Valeric acid | Pentanoic acid |
| Arginase | - |
| Beta-amyloid | Aβ |
| Lipase | - |
| Protease | - |
| Valine | (2S)-2-Amino-3-methylbutanoic acid |
| α-Aminobutyric acid | 2-Aminobutanoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308405 | |
| Record name | 2-acetamidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7682-15-7 | |
| Record name | 7682-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetamidopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Acetamidopentanoic Acid
Chemo- and Regioselective Synthesis Strategies for 2-Acetamidopentanoic Acid and Analogues
The synthesis of this compound, also known as N-acetylnorvaline, and its analogues is a focal point in medicinal and bioorganic chemistry. Researchers continually seek to develop efficient and selective synthetic routes to access these valuable compounds.
Stereoselective Synthesis Approaches for N-Acetylated Amino Acid Derivatives
The stereoselective synthesis of N-acetylated amino acid derivatives is crucial for producing enantiomerically pure compounds, which are often required for biological applications. nih.govresearchgate.net A prominent method is the enzymatic dynamic kinetic resolution (DKR) of N-acylated derivatives. nih.govresearchgate.net This process often couples an N-acyl amino acid racemase (NAAAR) with an enantioselective, hydrolytic enzyme like aminoacylase. nih.govresearchgate.net This combination allows for the conversion of a racemic mixture of starting materials into enantiopure products. nih.gov
Rhodium-catalyzed asymmetric hydrogenation represents another powerful tool for the stereoselective synthesis of N-acetylated amino acid precursors. nih.govrsc.org For instance, high conversions and excellent enantioselectivities (up to 96.3% ee) have been achieved in the asymmetric hydrogenation of N-aryl β-enamino esters using a Rh-TangPhos catalyst. nih.gov
Furthermore, crystallization-induced diastereomeric transformations (CIDT) have been employed for the synthesis of enantiomerically pure 3-substituted pyroglutamic acid derivatives, which can be derived from chloroacetylated amino acids. researchgate.net This method relies on the selective crystallization of one diastereomer from a mixture, driving the equilibrium towards the desired product. researchgate.net
Table 1: Comparison of Stereoselective Synthesis Methods for N-Acetylated Amino Acid Derivatives
| Method | Key Features | Advantages |
|---|---|---|
| Enzymatic Dynamic Kinetic Resolution (DKR) | Uses a combination of a racemase (e.g., NAAAR) and a stereoselective hydrolase (e.g., aminoacylase). nih.govresearchgate.net | High enantiomeric purity of products. nih.gov |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Employs chiral rhodium phosphine (B1218219) complexes as catalysts. nih.govrsc.org | High conversion rates and enantioselectivities. nih.gov |
| Crystallization-Induced Diastereomeric Transformation (CIDT) | Relies on the differential solubility of diastereomers to drive resolution. researchgate.net | Can lead to high diastereomeric and enantiomeric purities through simple filtration. researchgate.net |
Electrochemical Synthesis Techniques for Related Carboxylic Acids
Electrochemical synthesis is emerging as a green and sustainable approach for the production of carboxylic acids. rsc.orgrsc.org This method utilizes electrons as reagents, often avoiding the need for harsh chemicals and high temperatures associated with traditional methods. rsc.orgrsc.org
One significant application is the electrochemical carboxylation of various organic substrates with carbon dioxide (CO2), a readily available C1 building block. acs.org Nickel-catalyzed electrochemical carboxylation has been successfully applied to unactivated aryl halides and alkyl bromides. acs.org This technique can also be extended to the carboxylation of unactivated alkyl chlorides. acs.org
The Kolbe electrolysis, a classic electrochemical reaction, involves the oxidative decarboxylation of alkyl carboxylic acids to form radical species that can then recombine to create new C-C bonds. researchgate.net This method and its variations have been widely used in organic synthesis. acs.org
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing N-acyl-amino acids. d-nb.infonih.gov Aminoacylases are a key class of enzymes used in this context, catalyzing the hydrolysis of N-acetylated amino acids. rsc.org These enzymes exhibit high stereoselectivity, making them ideal for the kinetic resolution of racemic mixtures. harvard.eduharvard.edu
The use of whole cells or isolated enzymes can circumvent the need for harmful reagents like acyl chlorides, which are common in conventional synthesis. d-nb.infonih.gov For instance, the L-selective ornithine deacetylase ArgE from Escherichia coli has demonstrated the ability to hydrolyze a broad range of N-acyl-amino acid substrates. rsc.org
Dynamic kinetic resolution (DKR) processes have been established for the production of various L-amino acids at high chemical and optical yields. researchgate.net One such process combines an acylase with a novel racemase from Amycolatopsis orientalis subsp. lurida for the resolution of N-acetyl amino acids. researchgate.net
Table 2: Key Enzymes in the Biocatalytic Synthesis of N-Acetylated Amino Acids
| Enzyme | Source Organism | Application | Reference |
|---|---|---|---|
| Aminoacylase I | Porcine kidney, Aspergillus oryzae | Kinetic resolution of N-acyl-L-amino acids. harvard.eduharvard.edu | harvard.edu |
| N-acyl amino acid racemase (NAAAR) | Amycolatopsis orientalis subsp. lurida | Racemization of N-acetyl amino acids for DKR. researchgate.net | researchgate.net |
| Ornithine deacetylase (ArgE) | Escherichia coli | Hydrolysis of a wide range of N-acyl-amino acid substrates. rsc.org | rsc.org |
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of derivatives of this compound are driven by the need for specialized molecules for various scientific applications, from probing biological systems to constructing complex molecular architectures.
Molecular Modifications for Probing Biological Systems
Derivatives of amino acids, including N-acetylated forms, are frequently synthesized to serve as molecular probes to investigate biological functions. beilstein-journals.org These modifications can alter a molecule's interaction with enzymes, receptors, and other biological targets. ontosight.ai For example, the acetylation and esterification of norvaline to form N-Acetylnorvaline methyl ester can influence its transport across cell membranes and its stability in biological fluids. ontosight.ai
The synthesis of fluorescent non-natural amino acids, often achieved through methods like asymmetric Michael additions, provides tools for imaging and tracking biological processes. scispace.com Furthermore, the creation of derivatives with specific functionalities, such as the thioester derivatives of psammaplin A, can lead to potent inhibitors of enzymes like histone deacetylases. beilstein-journals.org
Incorporation into Complex Molecular Scaffolds and Linkers
Amino acids and their derivatives are fundamental building blocks in the construction of complex molecular scaffolds. mdpi.com Lysine (B10760008), with its two amino groups and one carboxylic acid group, is a particularly versatile hub for creating multifunctional molecules. mdpi.com The incorporation of non-natural amino acids into peptides can influence their conformation, stability, and binding affinity to receptors. researchgate.net
Linker technologies play a crucial role in connecting different molecular components. Self-immolative linkers, for instance, are designed to release a payload upon a specific triggering event. mdpi.com The synthesis of polyamide precursors can be achieved through the step-growth polycondensation of diacids with diamines, or through the polymerization of ω-amino acids. mdpi.com Enzymatic approaches are also being explored for the synthesis of diverse oligoamide polymer precursors. biorxiv.org
Table 3: Examples of Molecular Scaffolds and Linkers Incorporating Amino Acid Derivatives
| Scaffold/Linker Type | Key Features | Application |
|---|---|---|
| Lysine-based Scaffolds | Trifunctional hub with orthogonal protecting groups. mdpi.com | Construction of multifunctional molecules (e.g., ABC and A2B type). mdpi.com |
| Peptidomimetics | Incorporate non-natural amino acids or modified peptide bonds. researchgate.net | Enhance metabolic stability and introduce novel structural motifs. researchgate.net |
| Self-immolative Linkers | Designed for controlled release of attached molecules. mdpi.com | Drug delivery and diagnostic applications. |
| Polyamide Polymers | Formed by polycondensation of amino acid or diamine/diacid monomers. mdpi.com | Materials science and biomedical applications. mdpi.com |
Preparation of Isotopic Variants for Mechanistic Investigations
The elucidation of reaction mechanisms and the study of metabolic pathways involving this compound often necessitate the use of its isotopically labeled analogues. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful probes without the complications of radioactivity. sci-hub.se The strategic incorporation of these heavy atoms into the molecular structure of this compound allows for its tracking and differentiation from its naturally abundant counterparts in complex biological and chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
The synthesis of these labeled compounds can be achieved through various methodologies, primarily involving the use of commercially available labeled starting materials or through specific isotope-labeling reactions.
Deuterium Labeling
Deuterium-labeled this compound is particularly useful for kinetic isotope effect studies to probe bond-breaking events at specific positions and as an internal standard in quantitative MS analysis. mdpi.comchemrxiv.org One common strategy involves the synthesis from a deuterated precursor. For instance, deuterated pentanoic acid can be used as a starting material. isotope.com A late-stage C-H deuteration of the free carboxylic acid using a suitable catalyst in a deuterated solvent also presents a viable route. chemrxiv.org
A hypothetical synthetic scheme for preparing a deuterated variant could start from commercially available deuterated L-norvaline, which is the parent amino acid of this compound. The amino group of the labeled L-norvaline can then be acetylated using acetic anhydride (B1165640) to yield the desired deuterium-labeled this compound.
Table 1: Hypothetical Deuterium Labeling of this compound
| Labeled Precursor | Labeling Position | Reagent | Product | Isotopic Purity (%) |
| L-Norvaline-d₇ | Alkyl chain | Acetic Anhydride | 2-Acetamido-d₇-pentanoic acid | >98 |
| This compound | β-C(sp³)–H | Pd Catalyst, D₂O | 2-Acetamido-β-d-pentanoic acid | ~90 |
Carbon-13 Labeling
¹³C-labeled this compound is invaluable for tracing the metabolic fate of the carbon skeleton and for mechanistic studies of enzymatic reactions. The synthesis typically relies on the use of ¹³C-labeled precursors. For example, starting with ¹³C-labeled L-norvaline, where one or more carbon atoms are replaced with ¹³C, subsequent acetylation will yield the desired ¹³C-labeled this compound. Another approach involves the use of smaller, readily available ¹³C-labeled building blocks in a multi-step synthesis. sci-hub.seacgpubs.org For instance, a synthesis could be designed starting from ¹³C-labeled glycine (B1666218) or acetate (B1210297). sci-hub.se A recently developed method for the isotopic carboxylate exchange of α-amino acids using isotopically labeled carbon dioxide (*CO₂) presents a promising strategy for introducing a ¹³C label at the carboxyl group. researchgate.net
Table 2: Potential ¹³C-Labeling Strategies for this compound
| Labeled Precursor/Reagent | Labeling Position | Method | Product | Reference Method |
| L-Norvaline-¹³C₅ | All carbons | Acetylation | 2-Acetamido-¹³C₅-pentanoic acid | General Acetylation |
| ¹³CO₂ | Carboxyl carbon | Aldehyde-catalyzed exchange | 2-Acetamido-1-¹³C-pentanoic acid | researchgate.net |
| Acetyl-¹³C₂ chloride | Acetyl group | Acylation of L-norvaline | 2-(¹³C₂-Acetamido)pentanoic acid | General Acylation |
Nitrogen-15 Labeling
The incorporation of ¹⁵N is crucial for studying the metabolic fate of the nitrogen atom and for NMR-based structural and dynamic studies of its interactions with enzymes or other biomolecules. nih.gov The most straightforward synthesis involves the acetylation of ¹⁵N-labeled L-norvaline. ¹⁵N-labeled amino acids are often produced biologically by growing microorganisms on a medium containing ¹⁵N-ammonium salts as the sole nitrogen source, followed by extraction and purification of the amino acids. Chemical synthesis can also be employed, for example, through methods involving ¹⁵N-labeled diazo-transfer reagents. nih.gov
Table 3: Synthesis of ¹⁵N-Labeled this compound
| Labeled Precursor | Labeling Position | Reagent | Product | Isotopic Enrichment (%) |
| L-Norvaline-¹⁵N | Amino group | Acetic Anhydride | 2-(¹⁵N-Acetamido)pentanoic acid | >99 |
Mechanistic Insights from Isotopic Variants
The use of these isotopically labeled variants of this compound can provide significant insights into reaction mechanisms. For example, in a hypothetical enzyme-catalyzed hydrolysis of the acetyl group, a kinetic isotope effect (KIE) study using deuterium-labeled substrates could help determine if the C-H bond cleavage is rate-determining. Similarly, by following the fate of ¹³C or ¹⁵N labels in a biological system, one can map out the metabolic pathways involving this compound.
Table 4: Illustrative Data from a Mechanistic Study using Isotopic Variants of this compound
| Substrate | Isotope Label | Observed Reaction Rate (relative) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| This compound | None (¹H) | 1.00 | - | Reference rate |
| 2-Acetamido-β-d-pentanoic acid | Deuterium at β-carbon | 0.98 | 1.02 | No primary KIE, β-C-H bond cleavage is not rate-determining. |
| 2-(d₃-Acetamido)pentanoic acid | Deuterium on acetyl methyl | 0.65 | 1.54 | Secondary KIE, indicates a change in hybridization at the acetyl group in the transition state. |
Biochemical Pathways and Metabolic Roles of 2 Acetamidopentanoic Acid
Involvement in Amino Acid Catabolism and Biosynthesis Pathways
2-Acetamidopentanoic acid (N-Acetylornithine) is a key intermediate in the metabolism of several amino acids, notably in the biosynthesis of arginine and proline. ecmdb.caumaryland.eduhmdb.ca In many organisms, the synthesis of arginine begins with the acetylation of glutamate (B1630785) to form N-acetylglutamate. ymdb.ca This initiates a series of reactions leading to the formation of N-Acetylornithine, which is a central precursor in the pathway. ymdb.ca This biosynthetic route is crucial for the production of arginine, a semi-essential amino acid involved in the urea (B33335) cycle, protein synthesis, and the synthesis of nitric oxide.
The compound also participates in amino acid catabolism, particularly in the degradation of lysine (B10760008). hmdb.ca One of the lysine degradation pathways involves the conversion of lysine to 2-keto-6-acetamidocaproate, which can then be further metabolized. hmdb.ca 5-Acetamidovalerate (a related compound, also called 5-acetamidopentanoic acid) has been identified as a major product in certain lysine breakdown experiments. hmdb.camodelseed.org The interconversion of these acetylated compounds highlights their role in managing amino acid surplus and recycling carbon skeletons.
Role as Intermediates or End Products in Specific Metabolic Conversions
As a metabolic intermediate, the primary role of this compound is within the arginine and proline metabolic pathways. ecmdb.caumaryland.edu In the biosynthesis of arginine, it serves as a protected form of ornithine. The acetyl group prevents ornithine from undergoing unwanted side reactions, such as cyclization. The key conversion it undergoes is its deacetylation to yield ornithine and acetate (B1210297), a reaction catalyzed by the enzyme acetylornithine deacetylase. ecmdb.caumaryland.edu Ornithine is then further converted to citrulline and subsequently to arginine as part of the urea cycle or related pathways. ymdb.cacymitquimica.com
In the context of catabolism, such as lysine degradation, related acetylated pentanoic acid derivatives can be considered transient intermediates or, in some conditions, end products of a specific branch of the pathway. hmdb.ca For instance, 5-acetamidopentanoate (B1259973) can be hydrolyzed by 5-acetamidopentanoate amidohydrolase to produce acetate and 5-aminopentanoate. modelseed.org
Enzymatic Interactions and Substrate Specificity for N-Acetyltransferases
The metabolism of this compound is governed by specific enzymes. Key enzymes that interact with this compound include:
Acetylornithine deacetylase (or N-acetylornithine deacetylase) : This enzyme catalyzes the hydrolysis of the acetyl group from this compound to produce L-ornithine and acetate. ecmdb.caumaryland.edu This step is critical for liberating ornithine for its subsequent roles in arginine and polyamine biosynthesis.
N-acetylornithine carbamoyltransferase : This enzyme is involved in the arginine biosynthesis pathway in some organisms, where it transfers a carbamoyl (B1232498) group to N-acetylornithine. drugbank.com
N-terminal acetyltransferases (NATs) are a broad class of enzymes responsible for the N-terminal acetylation of proteins, one of the most common protein modifications in eukaryotes. nih.gov These enzymes transfer an acetyl group from acetyl-coenzyme A to the alpha-amino group of the first amino acid residue of a protein. nih.gov Different NATs (e.g., NatA, NatB, Naa50p) exhibit distinct substrate specificities, typically determined by the first few amino acids of the target protein. nih.gov For example, the human enzyme hNaa50p preferentially acetylates proteins with N-terminal methionine residues. nih.gov While these enzymes primarily target protein N-termini, the enzymes acting on this compound demonstrate specificity for this small molecule substrate, distinguishing them from the protein-modifying NATs. nih.gov
Contribution to Metabolite Profiles in Biological Systems
As a primary metabolite, this compound is a component of the core metabolome in a wide range of organisms. hmdb.calmdb.ca Its presence and concentration can fluctuate depending on the metabolic state, particularly in relation to amino acid metabolism. Its role as an intermediate in essential biosynthetic pathways means its levels are tightly regulated. In metabolomic studies, the detection of this compound and its isomers, such as 5-acetamidopentanoic acid, provides insights into the activity of the arginine, proline, and lysine metabolic pathways. hmdb.camdpi.com
For example, N2-Acetylornithine (a synonym for this compound) is found in relatively high concentrations in foods like wheat, nanking cherries, and red raspberries. hmdb.calmdb.ca Lower levels have been detected in carrots, red bell peppers, and dills. hmdb.calmdb.ca It has also been identified, though not quantified, in other foods such as pears, macadamia nuts, and coffee. hmdb.calmdb.ca
A study on the processing of Wuyi Rock Tea provides a specific example of quantitative changes. The research found that during the roasting stage, the concentration of 5-acetamidopentanoic acid increased significantly, suggesting its formation is influenced by thermal processing. mdpi.com
Table 1: Quantitative Occurrence of Acetamidopentanoic Acid Derivatives in Plant-Based Foods
| Food Product | Compound | Concentration Finding |
|---|---|---|
| Wuyi Rock Tea | 5-Acetamidopentanoic acid | Increased 7.2-fold during the roasting process. mdpi.com |
| Wheats (Triticum) | N2-Acetylornithine | Found in high concentrations. hmdb.calmdb.ca |
| Nanking Cherries (Prunus tomentosa) | N2-Acetylornithine | Found in high concentrations. hmdb.calmdb.ca |
| Red Raspberries (Rubus idaeus) | N2-Acetylornithine | Found in high concentrations. hmdb.calmdb.ca |
| Red Bell Peppers (Capsicum annuum) | N2-Acetylornithine | Found in lower concentrations. hmdb.calmdb.ca |
| Dills (Anethum graveolens) | N2-Acetylornithine | Found in lower concentrations. hmdb.calmdb.ca |
| Carrots (Daucus carota) | N2-Acetylornithine | Found in lower concentrations. hmdb.calmdb.ca |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-keto-6-acetamidocaproate |
| 5-acetamidopentanoic acid |
| 5-Acetamidovalerate |
| 5-aminopentanoate |
| Acetate |
| Acetyl-coenzyme A |
| Arginine |
| Citrulline |
| Glutamate |
| Lysine |
| Methionine |
| N-acetylglutamate |
| Nα-Acetyl-L-ornithine |
| N2-Acetylornithine |
| Nitric oxide |
| Ornithine |
Advanced Analytical Characterization Methodologies in 2 Acetamidopentanoic Acid Research
Mass Spectrometry-Based Approaches for Comprehensive Analysis
Mass spectrometry (MS) is a cornerstone technology for metabolite analysis due to its exceptional sensitivity and ability to provide structural information based on mass-to-charge ratios. nih.gov When coupled with chromatographic separation, it becomes a powerful tool for analyzing complex biological matrices. nih.gov
Untargeted and Targeted Metabolomics Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Untargeted and targeted metabolomics are two primary strategies for studying small molecules like 2-acetamidopentanoic acid. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolome, making it a hypothesis-generating approach. d-nb.infodtu.dk In contrast, targeted analysis focuses on the precise quantification of a specific, predefined set of metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for both approaches. nih.govnih.gov In this setup, a liquid chromatography system separates the components of a complex mixture, which are then ionized and introduced into the mass spectrometer. The first stage of mass analysis (MS1) selects a precursor ion—for instance, the protonated molecule of this compound ([M+H]⁺). This selected ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage (MS2). nih.gov This process provides a high degree of specificity and confidence in compound identification. While untargeted approaches seek to detect thousands of metabolic features, they face challenges in compound identification, often leaving many peaks unidentified. nih.govd-nb.info
The data generated from an LC-MS/MS analysis is defined by a feature's mass-to-charge ratio (m/z) and its retention time (RT). mdpi.com For this compound (Molecular Formula: C₇H₁₃NO₃), the expected data from a targeted LC-MS/MS experiment would be specific to its molecular structure.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is for illustrative purposes and actual values may vary based on experimental conditions.
| Parameter | Expected Value | Description |
| Precursor Ion (m/z) [M+H]⁺ | 160.0923 | The mass-to-charge ratio of the protonated molecule. |
| Retention Time (RT) | Dependent on column/method | The time taken for the compound to elute from the chromatography column. |
| Major Fragment Ion 1 (m/z) | 143.0657 | Corresponds to the loss of an ammonia (B1221849) molecule (NH₃). |
| Major Fragment Ion 2 (m/z) | 115.0868 | Corresponds to the loss of a carboxyl group (COOH). |
| Major Fragment Ion 3 (m/z) | 100.0762 | Corresponds to the loss of the acetamido group. |
Application of Tandem Ion Mobility Mass Spectrometry (IMMS)
Tandem Ion Mobility Mass Spectrometry (IMMS or IM-MS) introduces an additional dimension of separation to the analytical workflow. nih.gov After ionization but before mass analysis, ions are guided through a drift tube filled with a neutral buffer gas. nih.gov They are separated based not only on their m/z but also on their size, shape, and charge, a property measured as the collision cross section (CCS). nih.govunipr.it
This technique is particularly valuable for separating isobaric compounds—molecules with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. nih.gov For this compound, this could be crucial for differentiating it from structural isomers. The alignment of precursor ions and their fragments based on retention time and ion mobility drift time provides cleaner mass spectra by reducing interferences from co-eluting compounds. unizar.es The integration of IMMS can enhance the performance of bottom-up proteomics and metabolomics, leading to up to a 10-fold improvement in sensitivity in some applications. nih.gov
Table 2: Hypothetical Ion Mobility Data for Isomeric Acetamidopentanoic Acids This table is for illustrative purposes. CCS values are theoretical and depend on the specific adduct and experimental conditions.
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Theoretical CCS (Ų) |
| This compound | C₇H₁₃NO₃ | 160.0923 | 125.4 |
| 5-Acetamidopentanoic acid | C₇H₁₃NO₃ | 160.0923 | 128.1 |
Chromatographic Separation Techniques for Isolation and Quantification
The effectiveness of mass spectrometric analysis is heavily reliant on the quality of the preceding chromatographic separation. The choice of chromatography method is dictated by the physicochemical properties of the analyte.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization
Ultra-High Performance Liquid Chromatography (UHPLC) has become a standard in modern analytical labs, offering significant advantages over traditional High Performance Liquid Chromatography (HPLC). lcms.cz By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems achieve higher resolution, improved sensitivity, and drastically shorter run times. chromatographyonline.com Optimizing a UHPLC method can result in significant savings, with reductions of 80% in solvent consumption and 60% in time. lcms.cz
Method development for a compound like this compound involves the systematic optimization of several parameters, including the column stationary phase, mobile phase composition (organic modifier type, pH, buffer concentration), and temperature. mac-mod.com The goal is to develop a fast, robust, and sensitive method capable of resolving the analyte from other matrix components. lcms.cznih.gov
Table 3: Comparison of Typical HPLC and UHPLC Method Parameters This table provides a general comparison.
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. chromatographyonline.com |
| Column Length | 150 - 250 mm | 50 - 150 mm | Faster analysis. |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min | Lower solvent consumption. lcms.cz |
| Run Time | 20 - 30 min | 2 - 10 min | Increased throughput. nih.gov |
| System Pressure | < 6000 psi (400 bar) | > 15000 psi (1000 bar) | Enables use of smaller particles. |
Retention Time Mapping and Library Construction for Metabolite Identification
A major bottleneck in untargeted metabolomics is the confident identification of detected compounds. nih.gov While accurate mass and MS/MS spectra are primary identifiers, they can often yield multiple potential candidates. chemrxiv.org The chromatographic retention time (RT) provides crucial orthogonal information that reflects the physicochemical properties of a metabolite, aiding in its structural confirmation. nih.gov
However, RT can vary between different instruments, columns, and laboratories. chemrxiv.org Retention time mapping and prediction tools have been developed to address this issue. bham.ac.ukmdpi.com These methods use a set of known standards to build a model that can predict the retention times of other compounds or map RTs from one chromatographic system to another. chemrxiv.orgbham.ac.uk The construction of in-house or publicly available retention time libraries allows for more rapid and confident annotation of metabolites, including this compound, in complex datasets. bham.ac.uk
Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Assays
The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) is fundamental for separating small molecules. Reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode but is often ineffective at retaining very polar compounds. nih.gov
For highly polar analytes like amino acids and their derivatives, HILIC is often a superior alternative. chromatographyonline.comlcms.cz HILIC employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile. nih.govthermofisher.com A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. lcms.czthermofisher.com This results in strong retention for polar compounds that would otherwise elute early and unresolved in a reversed-phase system. lcms.cz Given that this compound is a polar amino acid derivative, HILIC is a highly suitable technique for its separation and analysis. lcms.czmdpi.com
Table 4: Principles of Reversed-Phase vs. HILIC
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol). thermofisher.com |
| Mobile Phase | Polar (e.g., water/methanol, water/acetonitrile) | Nonpolar with small aqueous component (>70% acetonitrile). chromatographyonline.com |
| Elution Principle | Decreasing mobile phase polarity (increasing organic solvent) elutes analytes. | Increasing mobile phase polarity (increasing water/buffer) elutes analytes. nih.gov |
| Analyte Retention | Retains nonpolar compounds. | Retains polar and hydrophilic compounds. lcms.cz |
| Typical Analytes | Lipids, steroids, hydrophobic peptides. | Amino acids, carbohydrates, organic acids, nucleosides. |
| Suitability for 2-AP | Low retention expected. | High retention expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR, often in combination with two-dimensional (2D) techniques, provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure, including stereochemistry.
The characterization of N-acetyl-DL-norvaline, the acetylated form of the amino acid norvaline, serves as a foundational example. Solid-state ¹³C CPMAS NMR spectra of DL-norvaline have been recorded at various temperatures, revealing distinct signals for each of the five carbon atoms. acs.org At room temperature, the chemical shifts provide a baseline for understanding how derivatization impacts the electronic environment of the carbon skeleton. acs.org The identity of DL-norvaline has been further confirmed through the assignment of its ¹H and ¹³C NMR spectra in aqueous solution. acs.org
A more complex derivative, N-ferrocenoyl-L-norvaline ethyl ester, has been synthesized and thoroughly characterized, showcasing the power of NMR in elucidating the structure of more elaborate derivatives. dcu.ie The synthesis of this organometallic peptide derivative highlights the utility of coupling methods in creating novel compounds based on the this compound scaffold. dcu.ie The structural integrity of N-ferrocenoyl-L-norvaline ethyl ester was confirmed using a suite of analytical techniques, including ¹H, ¹³C, 135DEPT, and HMQC NMR, alongside other methods like IR spectroscopy and cyclic voltammetry. dcu.ie Such comprehensive characterization is crucial for establishing the structure-property relationships of these novel materials. dcu.ie
The use of chiral solvating agents in NMR spectroscopy has also been employed to differentiate between enantiomers of N-acetyl amino acid derivatives. This technique is particularly useful for assessing the enantiomeric purity of synthesized compounds. researchgate.net
Below are representative, though not exhaustive, data tables for the NMR characterization of norvaline and one of its derivatives.
Table 1: ¹³C CPMAS NMR Chemical Shifts for DL-Norvaline
| Carbon Atom | Chemical Shift (ppm) |
| Cα | Data not available |
| Cβ | Data not available |
| Cγ | Data not available |
| Cδ | Data not available |
| Carbonyl C | Data not available |
Note: While the study confirms the recording and assignment of the spectra, specific chemical shift values for all carbons were not available in the referenced abstract. The study did note a ~1.2 ppm difference in the chemical shift for the β-CH₂ group between the solid state and aqueous solution. acs.org
Table 2: Characterization Data for N-ferrocenoyl-L-norvaline ethyl ester
| Property | Value |
| Melting Point | 124-126°C |
| Optical Rotation [α]D²⁰ | -37° (in EtOH) |
| UV-Vis (λmax) | 264, 303, 441 nm |
| ¹H NMR | Characterized |
| ¹³C NMR | Characterized |
Note: The synthesis and characterization of this compound have been reported, confirming its structure. However, the specific, detailed ¹H and ¹³C NMR chemical shift data were not provided in the accessible literature. dcu.ie
The structural elucidation of derivatives of this compound is greatly facilitated by modern NMR techniques. These methods not only confirm the successful synthesis of new compounds but also provide deep insights into their stereochemistry and electronic structure, which are critical for their further application. dcu.ieresearchgate.net
Computational and Theoretical Studies of 2 Acetamidopentanoic Acid and Analogues
Molecular Modeling and Docking Simulations for Ligand-Enzyme Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These methods are instrumental in understanding the molecular basis of ligand-enzyme interactions and can guide the design of more potent and selective inhibitors or substrates.
While specific docking studies on 2-acetamidopentanoic acid are not extensively documented in the provided results, the principles of these techniques are well-established and have been applied to structurally related molecules. For instance, molecular docking has been used to study the interaction of various ligands with enzymes, predicting binding energies and identifying key interacting amino acid residues. nih.govnih.gov The process typically involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses of the ligand within the protein's active site. nih.govmdpi.com The stability and dynamics of the resulting protein-ligand complexes are often further investigated using molecular dynamics (MD) simulations. uzh.chbiotechrep.irresearchgate.net These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the protein and the ligand. uzh.chescholarship.org
In the context of this compound analogues, docking studies could elucidate how modifications to the pentanoic acid chain or the acetamido group influence binding to a target enzyme. For example, a study on N-acetyl-DL-methionine, an analogue, utilized computational methods to understand its structural and electronic properties. scielo.org.mx Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the binding affinity. researchgate.net The insights gained from these simulations are invaluable for structure-based drug design, enabling the rational modification of the ligand to enhance its interaction with the target.
Table 1: Key Aspects of Molecular Modeling and Docking Studies
| Technique | Description | Application to this compound Analogues |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential binding modes and affinities to target enzymes. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the ligand-enzyme complex and observe conformational changes. uzh.ch |
| Binding Energy Calculation | Estimates the strength of the interaction between the ligand and the enzyme. | To rank different analogues based on their predicted binding affinity. |
| Interaction Analysis | Identifies the key amino acid residues involved in binding. | To understand the specific molecular interactions driving ligand recognition. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These methods can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.
DFT has been successfully employed to study various N-acetylated amino acids, which are close analogues of this compound. For example, DFT calculations have been used to:
Determine the optimized molecular geometry and vibrational frequencies of N-acetyl-L-Aspartic acid and N-acetyl-L-Glutamic acid. gre.ac.uk
Investigate the structural and electronic properties of N-acetyl-DL-methionine. scielo.org.mx
Elucidate the oxidation mechanisms of an N-acetylmethionine amide peptide. nih.gov
These studies typically involve calculating various quantum chemical descriptors that provide information about the molecule's reactivity.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Description | Relevance to this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability of a molecule to donate an electron. | Higher HOMO energy suggests a greater tendency to be oxidized. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability of a molecule to accept an electron. | Lower LUMO energy suggests a greater tendency to be reduced. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for interaction. |
By applying DFT methods to this compound, researchers can predict its most stable conformation, analyze its vibrational spectra to aid in experimental characterization, and understand its reactivity towards different chemical species. scielo.org.mxgre.ac.uk For instance, the calculation of the MEP can highlight the electronegative oxygen atoms of the carboxyl and acetyl groups as likely sites for electrophilic attack or hydrogen bonding. Similarly, analysis of the HOMO and LUMO can provide insights into its susceptibility to oxidation or reduction. nih.gov
Structure-Activity Relationship (SAR) Analysis and Pharmacophore Modeling
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features, or "pharmacophores," that are essential for the desired biological effect. sdu.dk
For analogues of this compound, SAR studies would involve synthesizing and testing a series of related compounds with variations in the length of the alkyl chain, the nature of the acyl group, and the stereochemistry of the alpha-carbon. For example, a study on a series of alkylamides, including 6-acetamidohexanoic acid, used quantitative SAR (QSAR) to correlate structural features with the ability to induce cell differentiation. aacrjournals.org This study highlighted the importance of molecular weight and provided contour maps indicating regions where steric bulk and electrostatic charge could be modified to enhance activity. aacrjournals.org
Pharmacophore modeling is a computational technique that complements SAR analysis. mdpi.com It involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov These models can then be used as 3D queries to search large chemical databases for novel compounds with the potential for similar biological activity. nih.govmdpi.com
Table 3: Key Elements of SAR and Pharmacophore Modeling
| Element | Description | Application to this compound Analogues |
| Lead Compound | The initial compound with known biological activity. | This compound or a more potent analogue. |
| Analogue Synthesis | Systematic chemical modification of the lead compound. | Varying the alkyl chain, acyl group, and stereochemistry. |
| Biological Testing | Measuring the activity of the synthesized analogues. | In vitro or in vivo assays relevant to the target of interest. |
| SAR Derivation | Correlating structural changes with activity changes. | Identifying which modifications enhance or diminish activity. |
| Pharmacophore Model | A 3D representation of essential structural features. | To guide the design of new analogues and for virtual screening. mdpi.com |
Through a combination of SAR analysis and pharmacophore modeling, researchers can develop a comprehensive understanding of the structural requirements for the biological activity of this compound analogues, leading to the design of more potent and selective molecules.
In Silico Screening and De Novo Design of Novel Chemical Entities
In silico screening and de novo design represent advanced computational strategies for the discovery of novel bioactive molecules. These methods leverage the knowledge gained from SAR and pharmacophore modeling to explore vast chemical spaces and identify promising new chemical entities.
In silico screening, also known as virtual screening, involves the use of computer programs to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. brazilianjournals.com.br This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses a pharmacophore model or the structure of a known active compound as a template to find similar molecules. nih.gov Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a library of potential ligands. mdpi.com
De novo design takes this a step further by computationally "building" novel molecules from scratch that are predicted to have high affinity and selectivity for the target. nih.gov These programs use algorithms to assemble molecular fragments in the active site of the target protein, optimizing their geometry and interactions to create a completely new chemical entity.
Table 4: Comparison of In Silico Screening and De Novo Design
| Feature | In Silico Screening | De Novo Design |
| Starting Point | A large library of existing compounds. | Molecular fragments or atoms. |
| Process | Filters existing molecules based on predicted activity. | Constructs new molecules based on target structure. |
| Output | A ranked list of promising compounds from the library. | Novel chemical structures not present in any database. |
| Goal | To identify potential hits for further experimental testing. | To generate novel lead compounds with optimized properties. |
By applying these powerful computational techniques to the scaffold of this compound, it is conceivable that novel compounds with tailored biological activities could be efficiently discovered and developed.
Research Utility and Applications in Chemical Biology and Biochemistry
Development of Chemical Probes and Activity-Based Profiling Tools
Chemical probes are small molecules designed to study and manipulate biological systems, while activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes these probes to assess the functional state of enzymes within complex biological mixtures. Although specific activity-based probes directly derived from 2-Acetamidopentanoic acid are not extensively documented in publicly available research, the principles of ABPP often involve the use of N-acetylated amino acid analogs as scaffolds.
These probes typically consist of three key components: a reactive group or "warhead" that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification. The N-acetyl group and the pentanoic acid side chain of this compound can be modified to incorporate these elements, potentially allowing for the development of probes targeting various enzyme classes, such as proteases or acyl-protein thioesterases. The design of such probes would leverage the inherent binding properties of the N-acetylated amino acid core to achieve specificity for their targets.
Table 1: Components of a Hypothetical Activity-Based Probe Derived from this compound
| Component | Function | Potential Modification on this compound |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the target enzyme. | Attachment of an electrophilic group (e.g., fluorophosphonate, epoxide) to the carboxyl group or the side chain. |
| Recognition Element | Provides specificity for a particular enzyme or enzyme family. | The N-acetyl-norvaline scaffold itself can serve as a recognition element for certain proteases. |
| Reporter Tag | Enables visualization and/or isolation of probe-labeled proteins. | Incorporation of a fluorescent dye or a biotin moiety via a linker attached to the carboxyl group or side chain. |
Investigation of Metabolic Flux and Elucidation of Pathway Intermediates
Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. While this compound is not a central metabolite in major pathways like glycolysis or the citric acid cycle, the study of its metabolism and the metabolic fate of its parent amino acid, norvaline, can provide insights into amino acid catabolism and biosynthesis.
Norvaline, a non-proteinogenic amino acid, can be produced in some microorganisms and plants. Its N-acetylated form, this compound, could potentially be an intermediate or a product of its metabolism. By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers could trace its metabolic fate within a cell or organism. This would allow for the elucidation of the enzymes and pathways involved in its breakdown and potential conversion to other metabolites. Such studies are crucial for understanding the metabolic networks and identifying potential targets for metabolic engineering or drug development.
Role as Precursors in Complex Natural Product and Synthetic Pathway Research
Amino acids and their derivatives are fundamental building blocks in the biosynthesis of a vast array of natural products, including peptides, alkaloids, and polyketides. While there is no widespread documentation of this compound as a direct precursor in the biosynthesis of major classes of natural products, its structural motif is present in some more complex molecules.
In synthetic chemistry, N-acetylated amino acids are commonly used as versatile starting materials. The acetyl group provides protection for the amino group, allowing for selective reactions at the carboxyl group or the side chain. Therefore, this compound can serve as a valuable chiral building block in the synthesis of complex organic molecules, including analogs of natural products or novel pharmaceutical compounds. Its defined stereochemistry and functional groups make it an attractive starting point for multi-step synthetic routes.
Applications in Mechanistic Enzymology and Substrate Mimicry Studies
Understanding the mechanism of enzyme action is a cornerstone of biochemistry. This compound and its derivatives have proven useful in the field of mechanistic enzymology, particularly in the study of proteases.
A notable example is the use of N-acetyl-L-norvaline methyl ester, a derivative of this compound, as a non-specific substrate to study the kinetics of the protease trypsin. nih.gov In this research, the hydrolysis of the ester by trypsin was monitored over a wide range of substrate concentrations. The study revealed that at low concentrations, the reaction followed Michaelis-Menten kinetics. However, at higher concentrations, the reaction rate significantly exceeded the maximum velocity predicted by the Michaelis-Menten equation, indicating substrate activation of the enzyme. nih.gov This finding was consistent with a model of substrate activation proposed by Trowbridge and colleagues. nih.gov Interestingly, the product of the hydrolysis, N-acetyl-L-norvaline (this compound), did not activate the enzyme, providing valuable insights into the specific structural requirements for substrate activation. nih.gov
This study exemplifies how derivatives of this compound can be employed as substrate mimics to probe the intricate details of enzyme catalysis, including allosteric regulation and substrate specificity.
Table 2: Kinetic Parameters of Trypsin-Catalyzed Hydrolysis of N-acetyl-L-norvaline methyl ester
| Parameter | Value (Low Substrate Concentration) | Value (High Substrate Concentration - Activation) |
| kcat | 0.0184 s⁻¹ | 2.97 s⁻¹ |
| Km | 0.08 mM | 56 mM |
| Data from Aĭsina, R. B., & Manenkova, M. A. (1982). [Activation of trypsin by the substrate N-acetyl-L-norvaline methyl ester]. Biokhimiia (Moscow, Russia), 47(5), 778–783. nih.gov |
Emerging Research Directions and Future Perspectives for 2 Acetamidopentanoic Acid
Integration of Multi-Omics Data for Systems-Level Understanding
A significant frontier in understanding the biological relevance of 2-acetamidopentanoic acid lies in the integration of multi-omics data. This approach moves beyond studying the molecule in isolation and aims to place it within the complex network of cellular processes. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can achieve a systems-level perspective on the compound's function and regulation. researchgate.netnih.gov
Metabolomics, the large-scale study of small molecules, serves as the primary tool for detecting and quantifying this compound and its isomers within biological samples. frontiersin.org For instance, studies have identified 5-acetamidopentanoic acid as a metabolite in plants and noted its involvement in the lysine (B10760008) degradation pathway. frontiersin.orghmdb.ca Integrating such metabolomic data with other omics layers is crucial. For example, correlating the levels of this compound with the expression of specific genes (transcriptomics) and proteins (proteomics) can help identify the enzymes responsible for its synthesis and degradation, as well as the metabolic pathways it influences. nih.gov
This integrated approach has broad applications, from biomarker discovery to understanding disease pathophysiology. nih.govjci.org Advanced computational and machine-learning techniques are essential to analyze these large, multi-layered datasets and uncover the complex interrelationships between different molecular features. jci.org By applying these systems biology strategies, future research can elucidate the currently opaque role of this compound in cellular metabolism and its potential as a biomarker or modulator of biological states. researchgate.net
| Omics Technology | Information Provided | Relevance to this compound |
| Metabolomics | Comprehensive profile of small molecules (metabolites) in a biological sample. | Direct detection and quantification of this compound. frontiersin.org |
| Transcriptomics | Measures the expression levels of all genes (RNA transcripts). | Identifies genes encoding enzymes potentially involved in the compound's metabolism. |
| Proteomics | Characterizes the entire set of proteins, including their abundance and modifications. | Quantifies the proteins (e.g., enzymes) that are directly involved in synthesizing or breaking down the compound. |
| Genomics | Analyzes the complete DNA sequence of an organism. | Reveals genetic variations that may influence the baseline levels or activity of the compound. |
Advancements in Biocatalytic and Stereoselective Synthesis Methodologies
The chemical synthesis of this compound, particularly its individual stereoisomers, is a key area of development. Future progress is focused on creating more efficient, sustainable, and selective manufacturing processes.
Biocatalytic Synthesis: Biocatalysis, the use of enzymes or microbial cells to perform chemical reactions, is gaining prominence as an environmentally friendly alternative to traditional chemical methods. mdpi.comuni-greifswald.de For the synthesis of this compound, enzymatic methods offer high selectivity and operate under mild conditions. d-nb.info A classic and effective biocatalytic approach is the kinetic resolution of a racemic mixture of 2-aminopentanoic acid (norvaline). Enzymes like acylases can selectively deacetylate one enantiomer of N-acetyl-DL-2-aminopentanoic acid, allowing for the separation of the L- and D-forms. interesjournals.org Conversely, enzymes can be engineered to perform selective N-acetylation of 2-aminopentanoic acid. Modern protein engineering and directed evolution are expanding the toolkit of available enzymes, enabling novel and highly efficient synthetic routes. interesjournals.org
Stereoselective Synthesis: Given that this compound possesses a chiral center at the C-2 position, the ability to synthesize a specific stereoisomer (enantiomer) is critical, as different enantiomers often exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for separating a racemic mixture. thieme.de Methods for the asymmetric synthesis of α-amino acids are well-established and can be adapted for this compound. researchgate.net These strategies often involve the use of chiral catalysts or auxiliaries to guide the reaction towards the desired stereochemical outcome. rsc.orgpurdue.edu Computational studies can help elucidate reaction mechanisms and predict selectivity, accelerating the development of new and improved catalysts. rsc.org
| Synthesis Approach | Description | Advantages | Key Methodologies |
| Biocatalytic | Uses enzymes or whole cells as catalysts. uni-greifswald.de | High enantioselectivity, mild reaction conditions, environmentally sustainable. d-nb.infointeresjournals.org | Kinetic resolution using acylases, enantioselective N-acetylation. interesjournals.org |
| Stereoselective | Preferentially creates one stereoisomer over others. thieme.de | High enantiomeric purity, avoids wasteful resolution steps. | Asymmetric alkylation, use of chiral catalysts or auxiliaries. researchgate.netpurdue.edu |
Rational Design of Molecules Based on the this compound Scaffold for Biological Interrogation
The core chemical structure of this compound can serve as a "scaffold," or a molecular template, for the rational design of new molecules with specific biological functions. wikipedia.orguniroma1.it This strategy is widely used in drug discovery and chemical biology to create novel probes, inhibitors, or therapeutic agents. core.ac.ukbiomedres.us
The N-acetylated amino acid motif is a common feature in biologically active compounds. By systematically modifying the structure of this compound, researchers can fine-tune its properties to interact with specific biological targets. For example, the related compound 6-acetamidohexanoic acid has been incorporated into fluorescent probes designed to detect the activity of enzymes like histone deacetylases (HDACs) and carboxylesterases. researchgate.net Similarly, isosteviol (B191626) derivatives incorporating a this compound moiety have been synthesized and evaluated for anticancer activity. nih.gov
The process of rational design involves:
Target Identification: Choosing a biological target (e.g., an enzyme, a receptor) of interest.
Scaffold Analysis: Using the this compound structure as a starting point.
Molecular Modification: Making calculated changes to the scaffold. This could involve extending or shortening the pentanoic acid chain, replacing the acetyl group with other acyl groups, or modifying the amide bond to alter stability and binding properties. uniroma1.itbiomedres.us
Computational Modeling: Using computer simulations to predict how the new molecules will bind to the target. researchgate.net
Synthesis and Biological Evaluation: Synthesizing the most promising designs and testing their activity in biological assays.
This approach allows for the creation of tailored molecules for "biological interrogation"—tools designed to probe cellular pathways, visualize biological processes, or modulate protein function with high specificity.
| Molecular Modification | Potential Purpose | Example Application Area |
| Varying the alkyl chain length | Optimize binding affinity within a target's hydrophobic pocket. | Enzyme inhibitor design. |
| Replacing the acetyl group | Modulate hydrogen bonding interactions or introduce new functionalities. | Creating probes with different reactivities. mdpi.com |
| Modifying the carboxylic acid | Convert to an ester or amide to improve cell permeability or serve as a prodrug. | Drug delivery systems. |
| Introducing substituents | Enhance selectivity for a specific protein target over others. | Development of selective inhibitors. |
Q & A
Q. What experimental strategies can elucidate interactions between this compound and metal ions in biological systems?
- Methodological Answer : Perform titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Zn²⁺, Cu²⁺). Use X-ray crystallography or EXAFS to determine coordination geometry and validate via competitive chelation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
